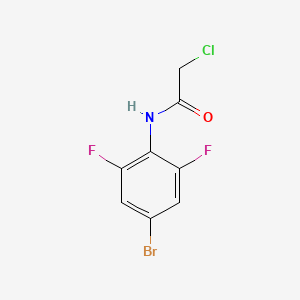

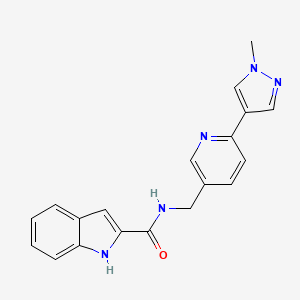

Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate" is a chemical entity that appears to be related to various research areas, including the synthesis of pharmaceutical intermediates and the development of new chemical reactions. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthetic methods that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For instance, the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of a fluoroquinolone antibiotic, is achieved in 10 steps with an overall yield of 24% from benzyloxyacetyl chloride . This process includes catalytic asymmetric hydrogenation and S(N)2 substitution reactions, which are likely relevant to the synthesis of "Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate" .

Molecular Structure Analysis

The molecular structure of related compounds can be complex, with stereochemistry playing a crucial role. For example, the stereochemistry of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was characterized by X-ray diffraction . Such structural analyses are essential for understanding the physical and chemical properties of the compounds and could be applied to the compound .

Chemical Reactions Analysis

Chemical reactions involving related compounds include the relay catalytic cascade reaction used to synthesize methyl 4-aminopyrrole-2-carboxylates , and the cyclization reaction to create polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . These reactions demonstrate the chemical versatility of pyrrolidine and piperidine derivatives and provide a foundation for analyzing the reactions that "Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate" are influenced by their molecular structures. For instance, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is an important property affecting the compound's behavior in different pH environments . Additionally, the antimicrobial activity of these compounds was assessed, indicating potential pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Synthesis of Functionalized Pyridines : The synthesis of 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone involves reactions with benzylidenemalononitriles, α-cyanoacrylic esters, and other compounds in the presence of catalytic amounts of piperidine, leading to various fused systems and bis[pyridinones] (R. Mekheimer, N. Mohamed, K. Sadek, 1997).

Palladium-catalyzed CH Functionalization : The compound is involved in the synthesis of oxindoles via palladium-catalyzed CH functionalization, utilizing methodologies developed by Buchwald and Hartwig. This process is significant for medicinal chemistry synthesis, including the production of serine palmitoyl transferase enzyme inhibitors (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).

Biological Applications and Reactions

Mixed Ligand Tricarbonyl Complexes : The compound is part of studies involving mixed ligand fac-tricarbonyl complexes of technetium and rhenium, showing potential in labeling bioactive molecules. This [2 + 1] approach allows for the modification of physico-chemical properties of conjugates, useful in developing radiopharmaceuticals (S. Mundwiler, M. Kündig, K. Ortner, R. Alberto, 2004).

Antimicrobial Activity : Monoterpene derivatives, including a pyrrolidine derivative of carvotacetone, were synthesized and evaluated for their anti-microbial and anti-fungal properties. Compound 4 showed activity against Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus, highlighting the potential of these structures in developing new antimycobacterial agents (Veronica M. Masila, A. Ndakala, J. Midiwo, R. Byamukama, R. W. Kamau, M. Kumarihamy, I. Muhammad, 2020).

Chemical Reactions and Properties

Azirine Ring Expansion : The compound is part of a strategy for synthesizing trifluoromethyl-substituted aminopyrroles, utilizing 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block. This approach involves azirine ring expansion, leading to various pyrrolidine derivatives with potential applications in chemical synthesis (A. Khlebnikov, Liya D. Funt, O. Tomashenko, M. Novikov, 2018).

Antimicrobial Derivatives Synthesis : The synthesis of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through cyclization reactions shows significant antibacterial activity, particularly against A. baumannii and M. tuberculosis strains. This research indicates the potential of these compounds in antimicrobial drug development (Yahya Nural, Muge Gemili, M. Ulger, H. Sarı, Laurens M De Coen, E. Şahin, 2018).

Eigenschaften

IUPAC Name |

methyl 1-(1-phenylmethoxycarbonylpyrrolidin-3-yl)piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-24-18(22)16-8-5-10-20(12-16)17-9-11-21(13-17)19(23)25-14-15-6-3-2-4-7-15/h2-4,6-7,16-17H,5,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBVOZQWEZYFSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(C1)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2503768.png)

![ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503770.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate](/img/structure/B2503772.png)

![(9E)-4,6-Dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,5,18-trione](/img/structure/B2503775.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide](/img/structure/B2503782.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)

![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2503786.png)